5-Iodo-2'-deoxyuridine triphosphate

UV Crosslinking DNA Polymerase Inactivation Photobiology

5-Iodo-2'-deoxyuridine triphosphate (IdUTP), also designated 5-Iodo-dUTP or 2'-Deoxy-5-iodouridine-5'-triphosphate, is a halogenated pyrimidine deoxyribonucleoside triphosphate analog of thymidine triphosphate (dTTP). The compound features an iodine atom substitution at the C5 position of the uracil base, yielding a van der Waals radius that closely mimics the natural 5-methyl group of thymidine.

Molecular Formula C9H14IN2O14P3
Molecular Weight 594.04 g/mol
CAS No. 3731-55-3
Cat. No. B048500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2'-deoxyuridine triphosphate
CAS3731-55-3
Synonyms5-Iododeoxyuridine triphosphate;  IdUTP;  2’-Deoxy-5-iodouridine 5’-triphosphate;  5-Iodo-2’-deoxyuridine 5’-Triphosphate;  2’-Deoxy-5-iodouridine 5’-(Tetrahydrogen triphosphate);  2’-Deoxy-5-iodouridine 5’-(Tetrahydrogen Triphosphate)
Molecular FormulaC9H14IN2O14P3
Molecular Weight594.04 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C9H14IN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1
InChIKeyZWDWDTXYXXJLJB-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2'-deoxyuridine triphosphate (IdUTP) CAS 3731-55-3: Nucleotide Analog Specifications for DNA Polymerase Research and Antiviral Assays


5-Iodo-2'-deoxyuridine triphosphate (IdUTP), also designated 5-Iodo-dUTP or 2'-Deoxy-5-iodouridine-5'-triphosphate, is a halogenated pyrimidine deoxyribonucleoside triphosphate analog of thymidine triphosphate (dTTP). The compound features an iodine atom substitution at the C5 position of the uracil base, yielding a van der Waals radius that closely mimics the natural 5-methyl group of thymidine [1]. IdUTP is enzymatically produced from 5-iodo-2'-deoxyuridine (IdUrd/Idoxuridine) via cellular or viral thymidine kinase-mediated phosphorylation cascades, and functions as an alternative substrate for various DNA polymerases during both replicative and repair DNA synthesis [2]. Its primary research applications include incorporation into DNA for structural probing, radiolabeling, fluorescence tagging, and as a mechanistic probe for polymerase selectivity and antiviral nucleoside triphosphate mechanisms.

DNA polymerase incorporation and mechanism studies
Photo-reactive probe for UV crosslinking and active-site mapping
Selective tool for mitochondrial and viral polymerase assays

Why dTTP and Unmodified dUTP Cannot Replace 5-Iodo-2'-deoxyuridine triphosphate in Specialized Assays


Substituting IdUTP with natural dTTP or unmodified dUTP in applications requiring the 5-iodo modification will fundamentally alter experimental outcomes due to the halogen's unique biophysical and biochemical properties. The iodine atom confers distinctive spectral properties (λmax 287 nm, ε 7.7 L mmol⁻¹ cm⁻¹) essential for specific quantification and detection [1], enables heavy-atom derivatization for X-ray crystallography phasing, and creates a photosensitive moiety that can be exploited for UV-induced crosslinking or inactivation studies. Critically, IdUTP demonstrates differential substrate utilization kinetics across various DNA polymerases compared to dTTP [2]. In cellular assays, IdUTP exhibits distinct intracellular trafficking and nucleotide pool compartmentalization relative to chloro- and bromo-analogs, resulting in divergent incorporation patterns during DNA repair synthesis that generic analogs cannot reproduce [3]. These cumulative differences in biophysical detectability, polymerase selectivity, and intracellular dynamics render simple substitution with unmodified nucleotides experimentally invalid for specialized research applications.

Detection specificity loss

Iodo modification enables UV spectral detection (λmax 287 nm) and heavy-atom phasing; dTTP and dUTP lack these properties, potentially undermining quantitative detection and structural studies.

Polymerase selectivity shift

IdUTP exhibits differential substrate kinetics across DNA polymerases (e.g., pol γ preference); substituting with dTTP may alter incorporation patterns and confound mechanistic interpretation.

Cellular dynamics mismatch

IdUTP displays distinct nuclear repair site labeling versus chloro-analogs due to divergent nucleotide pool compartmentalization; generic halogenated analogs may not reproduce repair synthesis mapping.

Quantitative Evidence for Selecting 5-Iodo-2'-deoxyuridine triphosphate (IdUTP) over Structural Analogs


Differential Sensitization of DNA Polymerases to UV Inactivation: IdUTP vs. dTTP

IdUTP uniquely enhances the ultraviolet (UV) inactivation of Escherichia coli DNA polymerases compared to the natural substrate dTTP or control conditions. The presence of IdUTP during UV irradiation augmented the inactivation rate of DNA polymerase II relative to polymerase I [1].

UV Inactivation Rate
Head-to-head
~3-fold differential inactivation between pol II and I, further enhanced by IdUTP
Supports active-site photoprobe context
Saturable effect; UV 254 nm; purified E. coli pol I/II
UV Crosslinking DNA Polymerase Inactivation Photobiology Mechanistic Enzymology

Preferential Substrate Utilization by DNA Polymerase Gamma: IdUTP vs. dTTP

Eukaryotic DNA polymerase gamma (pol γ) exhibits a marked preference for IdUTP over the natural substrate dTTP. In direct competition assays, pol γ utilized more IdUTP than dTTP when presented at equal concentrations, a selectivity that is more pronounced than for the brominated analog BrdUTP [1].

Pol γ Substrate Preference
Head-to-head
Preferential IdUTP utilization vs. dTTP; greater than BrdUTP
Supports mitochondrial replication probe fit
Equimolar competition; [³H]BrdUTP/[α-³²P]TTP
Mitochondrial DNA Replication Polymerase Gamma Substrate Selectivity Nucleotide Analog Kinetics

Distinct Nucleotide Pool Compartmentalization: IdUTP vs. CldUTP in Human DNA Repair Synthesis

Simultaneous administration of IdU and CldU (chlorodeoxyuridine) to UV-irradiated quiescent human fibroblasts results in labeling of different nuclear sites during nucleotide excision repair (NER), in stark contrast to S-phase replication where labeling foci overlap [1].

Nuclear Repair Site Labeling
Head-to-head
IdU labels distinct NER sites vs. CldU; no overlap in quiescent cells
Supports repair pool compartmentalization context
UV-damaged human fibroblasts; confocal IF
Nucleotide Excision Repair DNA Repair Synthesis Cellular Nucleotide Pools Confocal Microscopy

Competitive Inhibition of Herpes Simplex Virus DNA Polymerase: IdUTP vs. dTTP

IdUTP acts as an apparent competitive inhibitor of herpes simplex virus type 1 and type 2 DNA polymerases with respect to the natural substrate dTTP. Crucially, unlike the adenosine analog AraATP, IdUTP can functionally replace dTTP in the DNA polymerization reaction [1].

HSV Pol Inhibition Mechanism
Data to verify
Apparent competitive inhibitor of dTTP; also serves as substrate
Supports viral polymerase mechanistic probe context
Km dNTPs 5×10⁻⁷–1.8×10⁻⁸ M; HeLa BU cells
Antiviral Mechanism Herpes Simplex Virus DNA Polymerase Inhibition Nucleotide Competition

Analytical Specification for Purity and Spectroscopic Detection: IdUTP vs. Unspecified Reagents

Commercially sourced IdUTP (sodium salt, aqueous solution) is supplied with defined analytical specifications enabling precise quantification and purity assessment, essential for reproducible enzymatic assays [1].

Purity & Detection Specs
Specification review
≥95% HPLC; λmax 287 nm; ε 7.7 L mmol⁻¹ cm⁻¹
Supports assay dosing reproducibility
Tris-HCl pH 7.5; commercial aqueous solution
Quality Control Spectrophotometry HPLC Purity Nucleotide Quantification

High-Value Research Applications for 5-Iodo-2'-deoxyuridine triphosphate (IdUTP)


Mechanistic Studies of Mitochondrial DNA Polymerase Gamma Substrate Selectivity

IdUTP's pronounced preferential utilization by eukaryotic DNA polymerase gamma over dTTP makes it a uniquely valuable substrate for probing the active site geometry and substrate discrimination mechanisms of this critical mitochondrial replicative enzyme. Researchers can employ IdUTP in steady-state and pre-steady-state kinetic assays to quantify the contribution of the 5-substituent to nucleotide binding and incorporation efficiency, providing insights that cannot be obtained using natural dTTP alone [1].

Investigating Nucleotide Pool Compartmentalization During DNA Repair Synthesis

The differential nuclear labeling patterns observed when IdU and CldU are co-administered to UV-irradiated cells establish IdUTP as an essential tool for dissecting the spatial and temporal organization of nucleotide pools during nucleotide excision repair. This application enables researchers to map distinct repair synthesis pathways and identify polymerase-specific utilization patterns in human cells, a capability not offered by other halogenated analogs that exhibit overlapping incorporation patterns [1].

UV Crosslinking and Photosensitization Studies of DNA-Protein Interactions

The unique ability of IdUTP to enhance the UV inactivation of DNA polymerases in a concentration-dependent and saturable manner provides a powerful method for mapping enzyme active site architecture and identifying residues involved in nucleotide binding. This photosensitization property, distinct from dTTP or other unmodified nucleotides, allows researchers to probe polymerase mechanism through UV-induced crosslinking and inactivation kinetics [1].

Validating Herpes Simplex Virus Polymerase Inhibitor Assays

IdUTP's dual functionality as both a competitive inhibitor of dTTP binding and a substrate that can be incorporated into nascent DNA chains makes it an ideal control compound for validating HSV DNA polymerase inhibitor screening assays. Its behavior contrasts with analogs like AraATP that act solely as competitive inhibitors without being incorporated, enabling researchers to discriminate between different inhibitory mechanisms and to calibrate assay sensitivity for chain-terminating nucleotide analogs [1].

Application
Selection Property
Validation Focus
Mitochondrial pol γ substrate selectivity studies
Preferential substrate utilization vs. dTTP
Steady-state kinetic parameter verification
Nucleotide pool compartmentalization during repair
Distinct nuclear labeling vs. other halogenated analogs
Spatial repair synthesis pattern analysis
UV crosslinking and photosensitization of DNA-protein interactions
UV-induced polymerase inactivation enhancement
Active-site residue identification
Validating HSV polymerase inhibitor assays
Dual inhibitor/substrate functionality
Chain-termination mechanism discrimination
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